Diethyl 2-fluoro-2-nitropentanedioate
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Overview
Description
Diethyl 2-fluoro-2-nitropentanedioate is an organic compound that contains both fluorine and nitro functional groups It is a derivative of pentanedioic acid, with two ethyl ester groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-fluoro-2-nitropentanedioate typically involves the fluorination of diethyl malonate. One common method is the direct fluorination using fluorine gas, which is catalyzed by copper nitrate. This process is optimized to ensure high selectivity and yield .
Industrial Production Methods
For large-scale industrial production, the Halex process is often employed. This involves the halogen exchange reaction where a chlorine atom in a precursor compound is replaced by a fluorine atom. This method is cost-effective and suitable for producing large quantities of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-fluoro-2-nitropentanedioate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is the corresponding amine.
Ester Hydrolysis: The products are diethyl 2-fluoro-2-nitropentanedioic acid and ethanol.
Scientific Research Applications
Diethyl 2-fluoro-2-nitropentanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-fluoro-2-nitropentanedioate depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and enhancing stability . The nitro group can also participate in redox reactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- **Diethyl 2-n
Diethyl 2-fluoromalonate: Similar structure but lacks the nitro group.
Properties
CAS No. |
110683-78-8 |
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Molecular Formula |
C9H14FNO6 |
Molecular Weight |
251.21 g/mol |
IUPAC Name |
diethyl 2-fluoro-2-nitropentanedioate |
InChI |
InChI=1S/C9H14FNO6/c1-3-16-7(12)5-6-9(10,11(14)15)8(13)17-4-2/h3-6H2,1-2H3 |
InChI Key |
OYZVMGCSIBOMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)([N+](=O)[O-])F |
Origin of Product |
United States |
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